Trimethyl(6-phenylhex-1-ene-3,5-diyn-1-yl)silane
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Overview
Description
Trimethyl(6-phenylhex-1-ene-3,5-diyn-1-yl)silane is an organosilicon compound with the molecular formula C15H16Si It is characterized by the presence of a trimethylsilyl group attached to a phenyl-substituted hexene with two triple bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(6-phenylhex-1-ene-3,5-diyn-1-yl)silane typically involves the coupling of a phenylacetylene derivative with a trimethylsilyl-protected alkyne. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and bases like triethylamine or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
Trimethyl(6-phenylhex-1-ene-3,5-diyn-1-yl)silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, depending on the reagents used.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, alkenes, and substituted silanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Trimethyl(6-phenylhex-1-ene-3,5-diyn-1-yl)silane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the development of silicon-based biomolecules for studying biological processes.
Industry: It is used in the production of advanced materials, such as silicon-based polymers and coatings.
Mechanism of Action
The mechanism by which Trimethyl(6-phenylhex-1-ene-3,5-diyn-1-yl)silane exerts its effects depends on the specific application. In chemical reactions, the trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates. The phenyl and alkyne groups can participate in various organic reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved vary based on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH, used in semiconductor manufacturing and as a reagent in organic synthesis.
Triethylsilane: Similar to trimethylsilane but with ethyl groups, used in reductive etherification and other organic reactions.
Phenylacetylene: A simpler compound with a phenyl group attached to an alkyne, used in various coupling reactions.
Uniqueness
Trimethyl(6-phenylhex-1-ene-3,5-diyn-1-yl)silane is unique due to its combination of a trimethylsilyl group with a phenyl-substituted hexene containing two triple bonds. This structure provides a versatile platform for various chemical transformations and applications, distinguishing it from simpler silanes and alkynes.
Properties
CAS No. |
648435-54-5 |
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Molecular Formula |
C15H16Si |
Molecular Weight |
224.37 g/mol |
IUPAC Name |
trimethyl(6-phenylhex-1-en-3,5-diynyl)silane |
InChI |
InChI=1S/C15H16Si/c1-16(2,3)14-10-5-4-7-11-15-12-8-6-9-13-15/h6,8-10,12-14H,1-3H3 |
InChI Key |
VDKVVCKDYJESMH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C=CC#CC#CC1=CC=CC=C1 |
Origin of Product |
United States |
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